molecular formula C14H20ClN3 B1387666 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride CAS No. 1177349-64-2

4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B1387666
CAS No.: 1177349-64-2
M. Wt: 265.78 g/mol
InChI Key: VWLPMJJFLNIFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazol ring and a tert-butyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: The compound can be prepared by the condensation of 3-tert-butyl-5-methylphenylhydrazine with a suitable carbonyl compound under acidic conditions.

  • Reduction Reaction: Another method involves the reduction of a precursor compound containing a nitro group, followed by subsequent reactions to introduce the tert-butyl and methyl groups.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure the purity and yield of the product. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced amines and other derivatives.

  • Substitution Products: Compounds with different functional groups such as halides, alcohols, and amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antioxidant agent. Industry: It is utilized in the production of various industrial chemicals and materials, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole derivatives with different substituents.

  • Tert-butyl Compounds: Compounds containing tert-butyl groups in various positions.

  • Amine Hydrochlorides: Other amine hydrochlorides with different aromatic rings.

Uniqueness: 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride is unique due to its specific combination of the pyrazol ring and tert-butyl group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(3-tert-butyl-5-methylphenyl)-1H-pyrazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c1-9-5-10(12-8-16-17-13(12)15)7-11(6-9)14(2,3)4;/h5-8H,1-4H3,(H3,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLPMJJFLNIFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C)C2=C(NN=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.